Cas no 2172017-92-2 (3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde with a chloro-substituted benzene ring and a difluoroethyl group at the para position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both chloro and difluoroethyl groups enhances its utility in cross-coupling reactions and nucleophilic substitutions, enabling precise structural modifications. Its high purity and stability under standard conditions make it suitable for demanding synthetic applications. The electron-withdrawing effects of the substituents further influence its reactivity, facilitating controlled transformations in complex molecular architectures.
3-Chloro-4-(1,1-difluoroethyl)benzaldehyde structure
2172017-92-2 structure
Product name:3-Chloro-4-(1,1-difluoroethyl)benzaldehyde
CAS No:2172017-92-2
MF:C9H7ClF2O
Molecular Weight:204.601088762283
CID:5767880
PubChem ID:165573015

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2172017-92-2
    • 3-chloro-4-(1,1-difluoroethyl)benzaldehyde
    • EN300-1614206
    • 3-Chloro-4-(1,1-difluoroethyl)benzaldehyde
    • インチ: 1S/C9H7ClF2O/c1-9(11,12)7-3-2-6(5-13)4-8(7)10/h2-5H,1H3
    • InChIKey: RRGCQXZTBGYOGY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C=CC=1C(C)(F)F

計算された属性

  • 精确分子量: 204.0153489g/mol
  • 同位素质量: 204.0153489g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 2.8

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1614206-2.5g
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
2.5g
$2492.0 2023-06-04
Enamine
EN300-1614206-5.0g
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
5g
$3687.0 2023-06-04
Enamine
EN300-1614206-100mg
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
100mg
$792.0 2023-09-23
Enamine
EN300-1614206-500mg
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
500mg
$864.0 2023-09-23
Enamine
EN300-1614206-50mg
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
50mg
$756.0 2023-09-23
Enamine
EN300-1614206-10000mg
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
10000mg
$3868.0 2023-09-23
Enamine
EN300-1614206-10.0g
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
10g
$5467.0 2023-06-04
Enamine
EN300-1614206-0.05g
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
0.05g
$1068.0 2023-06-04
Enamine
EN300-1614206-5000mg
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
5000mg
$2608.0 2023-09-23
Enamine
EN300-1614206-250mg
3-chloro-4-(1,1-difluoroethyl)benzaldehyde
2172017-92-2
250mg
$828.0 2023-09-23

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde 関連文献

3-Chloro-4-(1,1-difluoroethyl)benzaldehydeに関する追加情報

Comprehensive Overview of 3-Chloro-4-(1,1-difluoroethyl)benzaldehyde (CAS No. 2172017-92-2): Properties, Applications, and Industry Insights

3-Chloro-4-(1,1-difluoroethyl)benzaldehyde (CAS No. 2172017-92-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This chloro-difluoroethyl benzaldehyde derivative features a benzaldehyde core substituted with a chloro group at the 3-position and a 1,1-difluoroethyl moiety at the 4-position, offering distinct electronic and steric properties. Its CAS number 2172017-92-2 serves as a critical identifier for regulatory and sourcing purposes across global supply chains.

Recent studies highlight the compound's role as a key intermediate in synthesizing bioactive molecules, particularly in crop protection agents and small-molecule drug discovery. The difluoroethyl group enhances metabolic stability—a trending focus in medicinal chemistry to improve drug half-life. Meanwhile, the chloro-substituted benzaldehyde scaffold aligns with current industry demands for halogenated building blocks that enable selective C-C bond formations in cross-coupling reactions.

From an analytical perspective, 3-Chloro-4-(1,1-difluoroethyl)benzaldehyde exhibits characteristic FT-IR absorption bands at 1700-1680 cm-1 (C=O stretch) and 1100-1000 cm-1 (C-F stretch), making it identifiable via spectroscopic methods. Its molecular weight of 204.59 g/mol and lipophilic nature (predicted LogP ~2.8) position it as a candidate for blood-brain barrier penetration studies—a hot topic in CNS drug development forums.

Environmental considerations drive innovation around this compound, with researchers exploring green synthesis routes using catalytic fluorination to minimize waste. Patent analyses reveal growing interest in 2172017-92-2 for electronic materials, where its fluorinated aromatic system contributes to liquid crystal formulations. These applications respond to surging demand for high-performance display technologies and energy-efficient optoelectronics.

Quality control protocols for CAS 2172017-92-2 typically involve HPLC purity assays (>98%) and residual solvent monitoring, addressing pharmaceutical industry concerns about genotoxic impurities. Storage recommendations emphasize protection from light in amber glass at 2-8°C, reflecting the compound's sensitivity to photo-degradation—a frequently searched topic in chemical stability discussions.

Market intelligence indicates rising procurement of 3-Chloro-4-(1,1-difluoroethyl)benzaldehyde by contract research organizations (CROs) engaged in fragment-based drug design. The compound's dual halogen substitution pattern enables diverse derivatization, making it valuable for combinatorial chemistry libraries. Suppliers now offer custom scale-up synthesis services to meet kilo-lab requirements, responding to the industry's shift toward continuous manufacturing processes.

Emerging applications include its use as a fluorescence quencher in biochemical assays and as a ligand precursor for transition metal catalysts. These developments align with search trends around high-throughput screening reagents and sustainable catalysis. Regulatory databases show 2172017-92-2 is not currently classified under hazardous material regulations, though standard laboratory safety protocols for aldehydes apply.

Technical literature emphasizes the compound's crystallographic characteristics, with the difluoroethyl group inducing specific molecular packing behaviors—a property leveraged in cocrystal engineering for solubility enhancement. This addresses the persistent pharmaceutical challenge of poorly soluble APIs, a subject generating substantial academic and industrial research interest.

Future prospects for 3-Chloro-4-(1,1-difluoroethyl)benzaldehyde include potential roles in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor development, where its electrophilic aldehyde functionality could enable targeted protein modification. These cutting-edge applications correlate with booming investments in targeted protein degradation therapies and precision medicine platforms.

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